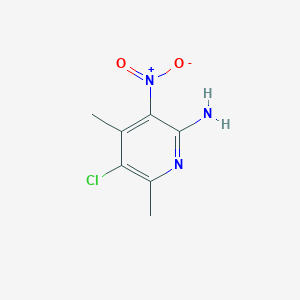

5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4,6-dimethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCVXLAUUQMSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Chloro 4,6 Dimethyl 3 Nitropyridin 2 Amine and Analogues

Established Synthetic Routes to Nitropyridine Derivatives

The synthesis of nitropyridine derivatives is a cornerstone of heterocyclic chemistry, with several robust methods available for the introduction of a nitro group onto the pyridine (B92270) ring. These methods often serve as the basis for the synthesis of more complex substituted pyridines.

Nitration of Aminopyridines and Substituted Pyridines

Direct nitration of the pyridine ring is a common method for introducing a nitro group. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The amino group in aminopyridines is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. However, under strongly acidic conditions, the amino group is protonated, becoming a deactivating, meta-directing group. This duality in reactivity requires careful control of the reaction conditions to achieve the desired isomer.

For instance, the nitration of 2-aminopyridine (B139424) can yield a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). nih.gov The ratio of these isomers is highly dependent on the reaction conditions, such as temperature and the specific nitrating agent used. semanticscholar.org In some cases, nitration can occur on the amino group itself to form a nitraminopyridine intermediate, which can then rearrange to a ring-nitrated product upon heating in acid. semanticscholar.orgnjit.edu

A study on the mixed-acid nitration of 2-amino-5-chloropyridine (B124133) demonstrated the formation of 2-nitramino-5-chloropyridine, which could be subsequently rearranged to introduce the nitro group at the 3-position. njit.edu This highlights a potential strategy for the synthesis of 3-nitropyridin-2-amine derivatives.

C-N Bond Formation Reactions from Halopyridines and Amines

The displacement of a halide from a halopyridine with an amine is a fundamental C-N bond-forming reaction. This nucleophilic aromatic substitution (SNAr) is particularly effective when the pyridine ring is activated by electron-withdrawing groups, such as a nitro group. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I. This method is widely used to introduce amino functionalities at specific positions on the pyridine ring.

Grignard Reagent Methodologies for Alkyl Substitution

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. In pyridine chemistry, they can be employed to introduce alkyl or aryl groups onto the pyridine ring. This is often achieved through reaction with a halopyridine or a pyridine N-oxide. The addition of Grignard reagents to pyridine N-oxides can lead to the formation of 2-substituted pyridines.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Various MCRs have been developed for the synthesis of substituted pyridines, often involving the condensation of aldehydes, ketones, and ammonia (B1221849) or an ammonium (B1175870) source. These methods can provide rapid access to highly functionalized pyridine scaffolds.

Targeted Synthesis of 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine

A plausible synthetic route to this compound would likely commence with a pre-functionalized pyridine ring, followed by sequential introduction of the remaining substituents. A key intermediate in this synthesis is 2-amino-4,6-dimethylpyridine (B145770).

A patented method describes the synthesis of the closely related compound, 2-amino-3-nitro-4,6-dimethylpyridine. google.com This synthesis starts from 2-amino-3-nitro-5-cyano-4,6-dimethylpyridine, which undergoes hydrolysis and decarboxylation. The initial nitration step is crucial for establishing the 3-nitro substitution pattern.

Building upon this, the introduction of the chloro group at the 5-position is the next critical step. The chlorination of 2-aminopyridine derivatives typically occurs at the 5-position due to the directing effect of the amino group. google.com Therefore, chlorination of 2-amino-4,6-dimethylpyridine would be expected to yield 2-amino-5-chloro-4,6-dimethylpyridine. Subsequent nitration of this intermediate would then be required to introduce the nitro group at the 3-position. The presence of the activating amino and methyl groups and the deactivating chloro group will influence the regioselectivity of this nitration step.

An alternative strategy could involve the chlorination of the pre-formed 2-amino-3-nitro-4,6-dimethylpyridine. The directing effects of the existing substituents would need to be carefully considered to predict the outcome of this reaction.

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound hinges on the precise control of reaction conditions at each step to maximize the yield of the desired isomer and minimize the formation of byproducts.

For the nitration step, factors such as the choice of nitrating agent (e.g., mixed acid, fuming nitric acid), reaction temperature, and reaction time are critical. Lower temperatures generally favor the formation of the kinetic product, while higher temperatures can lead to the thermodynamic product and potential side reactions. The study on the nitration of 2-amino-5-chloropyridine found that careful control of the nitric acid to substrate ratio and the dehydrating value of the sulfuric acid were key to achieving a high yield of the desired nitramino intermediate. njit.edu

Similarly, for the chlorination step, the choice of chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide) and the solvent can significantly impact the regioselectivity and yield. google.comresearchgate.net The use of a strongly acidic medium for the chlorination of 2-aminopyridine has been shown to improve the selectivity for monochlorination at the 5-position. google.com

Table 1: Key Intermediates and Reagents in the Synthesis of Substituted Nitropyridines

| Compound/Reagent Name | Role in Synthesis |

| 2-Aminopyridine | Starting material for nitration and chlorination. |

| 2-Amino-4,6-dimethylpyridine | Key intermediate for the targeted synthesis. |

| Nitric Acid / Sulfuric Acid | Nitrating agent for introducing the nitro group. |

| N-Chlorosuccinimide (NCS) | A common reagent for the chlorination of aromatic rings. researchgate.net |

| 2-Amino-3-nitro-4,6-dimethylpyridine | A key intermediate in a potential synthetic route. google.com |

| 2-Amino-5-chloropyridine | An intermediate in the synthesis of chloro-nitropyridines. njit.edu |

Table 2: Illustrative Reaction Conditions for Nitration of Aminopyridines

| Starting Material | Nitrating Agent | Temperature (°C) | Product(s) | Reference |

| 2-Aminopyridine | HNO₃ / H₂SO₄ | Not specified | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | nih.gov |

| 2-Amino-5-bromopyridine | 95% HNO₃ / H₂SO₄ | 0 to 60 | 2-Amino-5-bromo-3-nitropyridine | orgsyn.org |

| 2-Amino-5-chloropyridine | HNO₃ / H₂SO₄ | Not specified | 2-Nitramino-5-chloropyridine | njit.edu |

Green Chemistry Approaches in its Synthesis

The application of green chemistry principles to the synthesis of complex heterocyclic molecules like this compound is an area of increasing focus. While specific green routes for this exact compound are not extensively documented, general strategies for pyridine synthesis are being developed that align with environmentally conscious methodologies. A key aspect of green chemistry is the replacement of traditional, hazardous solvents with more benign alternatives, such as water.

One advanced green approach is the Guareschi–Thorpe reaction for synthesizing hydroxy-cyanopyridines, which can be performed in an aqueous medium using ammonium carbonate. rsc.org This method serves as both the nitrogen source and the reaction promoter, proceeding efficiently to give high yields. rsc.org Such aqueous-based, multi-component reactions reduce the reliance on volatile organic compounds (VOCs).

Another principle of green chemistry involves minimizing the use of stoichiometric oxidants, which generate significant waste. researchgate.net Traditional methods for the aromatization of dihydropyridine (B1217469) intermediates often rely on oxidants like nitric acid or potassium permanganate. researchgate.net The development of catalytic oxidation steps, potentially using air as the terminal oxidant, represents a greener alternative. researchgate.netnih.gov For instance, a modular synthesis of substituted pyridines has been developed that involves a cascade reaction culminating in an air oxidation step. nih.gov Applying these principles to the synthesis of this compound would involve exploring aqueous reaction media, catalytic aromatization steps, and minimizing the use of hazardous reagents like strong acids and nitrating agents where possible.

Table 1: Green Chemistry Principles in Pyridine Synthesis

| Principle | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Benzene, Toluene, THF | Water, Ethanol | Reduced toxicity and environmental impact |

| Atom Economy | Multi-step synthesis with protecting groups | One-pot, multi-component reactions (e.g., Guareschi-Thorpe) | Higher efficiency, less waste |

| Catalysis | Stoichiometric oxidants (e.g., KMnO₄, HNO₃) | Catalytic systems (e.g., Pd/C), Air oxidation | Reduced waste, milder conditions |

| Energy Efficiency | High-temperature reflux | Microwave-assisted synthesis, reactions at ambient temperature | Faster reaction times, lower energy consumption |

Scalability Considerations for Research Applications

Scaling up the synthesis of a polysubstituted pyridine like this compound from milligram to gram quantities for research applications presents several challenges. Key considerations include reagent cost and availability, reaction safety (especially for nitration steps), and the efficiency of purification.

Purification is another significant hurdle. As the scale increases, chromatographic separation becomes less practical. Therefore, developing procedures that yield a crude product pure enough to be purified by crystallization or simple extraction is highly desirable. This often involves optimizing reaction conditions to maximize selectivity and minimize byproduct formation.

Table 2: Key Considerations for Synthesis Scale-Up

| Factor | Laboratory Scale (mg) | Research Scale (g) | Challenges & Strategies |

|---|---|---|---|

| Reaction Control | Simple heating/cooling | Requires precise temperature monitoring, management of exotherms | Use of jacketed reactors, careful control of addition rates |

| Purification | Flash chromatography | Crystallization, extraction, distillation | Develop high-selectivity reactions to simplify purification |

| Reagent Handling | Small excess often used | Stoichiometry is critical for cost and waste | Use of cheaper, safer reagents; optimize reaction stoichiometry |

| Safety | Standard fume hood | Detailed risk assessment, potential for runaway reactions | Monitor reaction calorimetry, implement safety protocols |

Novel Synthetic Pathways for Substituted Nitropyridin-2-amines

One versatile approach begins with readily available 2-chloro-3-nitropyridines. The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of an amino group via reaction with ammonia or primary amines. Subsequent functionalization at other positions on the pyridine ring can then be performed. For instance, 2-chloro-3-nitropyridines can be converted into 2-methyl-3-nitropyridines via a reaction with diethyl malonate, followed by hydrolysis and decarboxylation. nih.gov

Another powerful strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the direct amination of 3-nitropyridines. Reacting 3-nitropyridines with aminating agents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base can selectively introduce an amino group at the position para to the nitro group (C-2 or C-6), yielding 2-amino-5-nitropyridine derivatives in good yields. ntnu.no This method offers high regioselectivity, which is a significant advantage over classical nitration-rearrangement routes. ntnu.no

More recent innovations include modular, cascade reactions for building the pyridine ring from simpler precursors with the desired substitution pattern already in place. A copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates leads to a 3-azatriene intermediate, which then undergoes electrocyclization and oxidation to form a highly substituted pyridine. nih.gov Such methods provide excellent functional group tolerance and allow for the construction of specific substitution patterns that are difficult to achieve through traditional condensation reactions. nih.gov These novel pathways offer chemists a more controlled and flexible toolkit for accessing complex molecules like this compound and its analogues.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic aromatic substitution while being activated for nucleophilic attack. The presence of a strongly electron-withdrawing nitro group further deactivates the ring toward electrophiles but significantly enhances its susceptibility to nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for highly electron-deficient aromatic and heteroaromatic systems. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. organic-chemistry.org For 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine, the pyridine ring is strongly activated for SNAr by the C3-nitro group, which can stabilize the negative charge of the intermediate through resonance, particularly when the attack occurs at positions ortho or para to it. libretexts.org

This substrate presents two potential leaving groups for SNAr reactions: the chloro group at the C5 position and the nitro group at the C3 position.

Displacement of the Chloro Group (C5): The chlorine atom can be displaced by various nucleophiles. The reaction rate and feasibility depend on the nucleophile's strength and the reaction conditions.

Displacement of the Nitro Group (C3): While less common than halide displacement, the nitro group can also function as a leaving group in SNAr reactions, especially with soft nucleophiles like thiols. nih.gov Studies on related 3-nitro-5-halopyridines have shown that the 3-NO₂ group can be more readily displaced than a halogen at the C5 position. nih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgacs.orgwikipedia.org The reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group on its nucleophilic carbon atom (e.g., a carbanion from chloromethyl phenyl sulfone). organic-chemistry.orgkuleuven.be The mechanism consists of the addition of the carbanion to the aromatic ring to form an anionic σ-adduct, followed by a base-induced β-elimination of the leaving group from the adduct to afford the substituted product. acs.orgnih.gov

For 3-nitropyridines, VNS reactions typically occur at the C2, C4, or C6 positions, which are activated by the nitro group. ntnu.norsc.org However, in the case of this compound, all carbon atoms on the pyridine ring are substituted. As VNS is fundamentally a reaction that replaces a hydrogen atom, the classic VNS of hydrogen is not a viable reaction pathway for this fully substituted molecule. wikipedia.org

Reactivity of the Nitro Group: Reduction and Functionalization

The nitro group at the C3 position is a key driver of the molecule's reactivity. Beyond its role as an activating group and a potential leaving group in SNAr reactions, it can be chemically transformed into a variety of other functional groups, primarily through reduction.

The reduction of the nitro group can yield different products depending on the reagents and reaction conditions employed. This transformation is crucial for synthesizing derivatives with altered electronic and biological properties. Common reduction pathways include:

| Product | Reagents and Conditions |

| 3-Amino-5-chloro-4,6-dimethylpyridin-2-amine | Catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl, SnCl₂). orgsyn.org |

| 5-Chloro-N3-hydroxy-4,6-dimethylpyridine-2,3-diamine | Milder reducing agents such as zinc dust with ammonium (B1175870) chloride (Zn/NH₄Cl). researchgate.net |

This table is based on established reduction methods for substituted nitropyridines.

Reactivity of the Amine Moiety: Acylation, Alkylation, and Condensation Reactions

The primary amino group at the C2 position is a nucleophilic center and can participate in a range of common amine reactions.

Acylation: The exocyclic amino group can be readily acylated by reacting with acylating agents like acyl chlorides or anhydrides. Kinetic studies on substituted 2-aminopyridines show that the reaction typically proceeds via direct, rate-determining acetylation on the exocyclic nitrogen rather than the ring nitrogen, which is sterically hindered. publish.csiro.au

Alkylation: While the amino group can be alkylated, direct alkylation of aminopyridines with alkyl halides can be complicated by competing alkylation at the more basic ring nitrogen, leading to the formation of pyridinium (B92312) salts. publish.csiro.au Selective N-alkylation of the exocyclic amine often requires specific methodologies, such as reductive amination or transition-metal-catalyzed processes. rsc.org

Condensation Reactions: The 2-amino group can undergo condensation with various carbonyl compounds. For instance, reaction with aldehydes or ketones can form Schiff bases (imines), and reactions with 1,3-dicarbonyl compounds can be used to construct fused heterocyclic ring systems. researchgate.netresearchgate.net

Below is a summary of potential reactions involving the amine moiety:

| Reaction Type | Reagent Class | Product Type |

| Acylation | Acyl Halides, Anhydrides | N-Acyl Amine |

| Alkylation | Alkyl Halides, Alcohols | N-Alkyl Amine / Pyridinium Salt |

| Condensation | Aldehydes, Ketones | Imine (Schiff Base) |

Influence of Chloro and Methyl Substituents on Reactivity and Regioselectivity

The chloro and methyl groups play a critical role in modulating the reactivity and directing the regiochemical outcome of reactions, primarily through a combination of electronic and steric effects. acs.orgacs.org

Steric Effects: The steric hindrance imposed by the methyl groups at C4 and C6 is arguably their most significant contribution to the molecule's reactivity. The C4-methyl group sterically shields the adjacent C3-nitro and C5-chloro positions from nucleophilic attack. Similarly, the C6-methyl group hinders access to the C5-chloro position and the ring nitrogen. This steric crowding can dictate the regioselectivity of nucleophilic substitution, potentially favoring attack at less hindered sites or preventing certain reactions altogether. stackexchange.com For instance, in SNAr reactions on substituted 2,6-dichloropyridines, bulky substituents at the C3 position have been shown to direct incoming nucleophiles to the more accessible C6 position. researchgate.net

The interplay of these effects determines the most likely sites for reaction. The strong electronic activation by the nitro group makes the ring susceptible to nucleophilic attack, while the steric bulk of the flanking methyl groups directs that attack away from the C4 and C6 positions.

Reaction Kinetics and Mechanistic Elucidation through Advanced Studies

While specific kinetic studies for this compound are not extensively documented, the mechanisms of its reactions can be inferred from studies on analogous systems. Advanced experimental and computational methods are essential for a detailed mechanistic understanding.

Kinetic Studies: Rate measurements for reactions, such as SNAr, can help identify the rate-determining step. For many SNAr reactions, the initial nucleophilic addition and formation of the Meisenheimer complex is the slow step. nih.govresearchgate.net Kinetic studies on the reactions of chloronitropyridines with various nucleophiles have been performed to probe substituent and solvent effects. rsc.orgrsc.org Brønsted-type plots, which correlate reaction rates with the pKa of a series of nucleophiles, can provide insight into the transition state structure. nih.govresearchgate.net

Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms. rsc.org These studies can be used to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping out the entire reaction pathway. For this molecule, computational analysis could predict the relative activation barriers for the displacement of the chloro versus the nitro group with different nucleophiles, rationalize observed regioselectivity by comparing the stability of possible intermediates, and visualize transition state geometries. nih.gov

Such advanced studies would provide a quantitative understanding of the electronic and steric influences of each substituent on the reaction pathways of this compound.

Derivatization and Functionalization Approaches for 5 Chloro 4,6 Dimethyl 3 Nitropyridin 2 Amine

Strategies for Introducing Diverse Functionalities

The strategic modification of 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine allows for the introduction of a wide array of functional groups, enabling the fine-tuning of its physicochemical and biological properties. Key to these modifications are modern synthetic methodologies that can selectively target the different reactive handles on the pyridine (B92270) ring.

Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The chloro group at the 5-position of the pyridine ring is an ideal handle for such transformations.

Buchwald-Hartwig Amination: This reaction enables the coupling of the aryl chloride with a variety of primary and secondary amines to form new C-N bonds. wikipedia.org This is particularly useful for introducing diverse amino functionalities, which are prevalent in pharmacologically active molecules. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle. wikipedia.org

Suzuki Coupling: To create new carbon-carbon bonds, the Suzuki coupling reaction is a widely used method. It involves the reaction of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This strategy allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position, significantly increasing molecular complexity.

Table 1: Examples of Metal-Catalyzed Coupling Reactions Applicable to this compound This table is illustrative and based on general methodologies for similar substrates.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Morpholine | Pd2(dba)3 / XPhos | 4,6-Dimethyl-5-(morpholin-4-yl)-3-nitropyridin-2-amine |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 4,6-Dimethyl-3-nitro-5-phenylpyridin-2-amine |

| Suzuki Coupling | Thiophene-2-boronic acid | PdCl2(dppf) / Na2CO3 | 4,6-Dimethyl-3-nitro-5-(thiophen-2-yl)pyridin-2-amine |

Amination and Amidation Reactions

The primary amino group at the 2-position is a nucleophilic center that can readily undergo various reactions.

Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC) leads to the formation of the corresponding amides. This is a common strategy to introduce a wide range of substituents and is often employed in the synthesis of biologically active compounds. For instance, reaction with cyclopropanecarbonyl chloride would yield N-(5-chloro-4,6-dimethyl-3-nitropyridin-2-yl)cyclopropanecarboxamide.

Direct Amination (Nucleophilic Aromatic Substitution): While the chloro group can be substituted via metal-catalyzed reactions, under certain conditions, it can also undergo nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack. Heating with a primary or secondary amine in a suitable solvent can lead to the displacement of the chloride.

Heterocyclic Annulation and Ring Transformations

The multiple functional groups on this compound make it an excellent precursor for the synthesis of fused heterocyclic systems. The amino and nitro groups are particularly useful for building new rings.

For example, reduction of the nitro group to an amino group would generate a 2,3-diaminopyridine (B105623) derivative. This resulting ortho-diamine is a classic building block for the synthesis of various fused heterocycles, such as imidazopyridines (by reaction with aldehydes or carboxylic acids), triazolopyridines (by reaction with nitrous acid followed by a suitable cyclizing agent), and quinoxalinopyridines (by reaction with α-dicarbonyl compounds).

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Precursor

The strategic manipulation of the functional groups of this compound paves the way for the construction of more elaborate molecular architectures.

A key transformation is the reduction of the 3-nitro group. This can be achieved using various reducing agents, such as SnCl2/HCl, H2/Pd-C, or sodium dithionite. The resulting 5-chloro-4,6-dimethylpyridine-2,3-diamine (B1507536) is a versatile intermediate.

This diamine can then be used in condensation reactions to form a variety of fused five- and six-membered heterocyclic rings. For instance, reaction with formic acid or triethyl orthoformate would lead to the formation of a fused imidazole (B134444) ring, yielding a derivative of imidazo[4,5-b]pyridine. Reaction with α-diketones would result in the formation of a pyrazine (B50134) ring, leading to a pyrazino[2,3-b]pyridine scaffold.

Table 2: Potential Fused Heterocyclic Systems from this compound This table outlines a synthetic pathway and is based on established heterocyclic chemistry principles.

| Intermediate | Reagent | Resulting Fused Ring | Core Heterocyclic System |

|---|---|---|---|

| 5-Chloro-4,6-dimethylpyridine-2,3-diamine | Formic Acid | Imidazole | Imidazo[4,5-b]pyridine |

| Nitrous Acid (HONO) | Triazole | Triazolo[4,5-b]pyridine | |

| Benzil (1,2-diphenylethanedione) | Pyrazine | Pyrazino[2,3-b]pyridine |

Design and Synthesis of Library Compounds for Structure-Activity Relationship Studies (SAR)

In drug discovery, the systematic modification of a lead compound is crucial for optimizing its biological activity and pharmacokinetic properties. This compound serves as an excellent scaffold for the generation of compound libraries for SAR studies.

The diverse functionalization strategies discussed above can be employed in a combinatorial fashion to generate a library of analogues. For example, a library could be designed by:

Varying the substituent at the 5-position: Using a range of boronic acids in Suzuki coupling reactions or a variety of amines in Buchwald-Hartwig aminations.

Modifying the 2-amino group: Acylating it with a diverse set of carboxylic acids to explore the effect of different amide functionalities.

Elaborating into fused systems: Creating a collection of different fused heterocycles and further functionalizing them.

By systematically altering these positions and evaluating the biological activity of the resulting compounds, researchers can deduce the structure-activity relationships, identifying which structural features are critical for the desired biological effect.

Advanced Analytical Characterization Techniques and Methodologies

Spectroscopic Methodologies for Structural Elucidation of Intermediates and Products

Spectroscopic techniques are fundamental in elucidating the intricate structural details of the target compound and its precursors.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for gaining insights into the molecular structure and reaction pathways involved in the synthesis of substituted pyridines. nih.gov By analyzing chemical shifts, coupling constants, and signal multiplicities, researchers can confirm the successful formation of intermediates and the final product. For instance, in the synthesis of related amino-pyridines, ¹H NMR has been instrumental in monitoring the conversion of intermediates, with significant shifts in proton signals indicating the progression of the reaction. nih.gov The chemical shifts of protons on the pyridine (B92270) ring are particularly sensitive to the electronic effects of substituents, providing valuable information about the substitution pattern. nih.gov

| Technique | Application | Information Obtained |

|---|---|---|

| ¹H NMR | Reaction monitoring and structural confirmation | Chemical shifts, coupling constants, integration |

| ¹³C NMR | Carbon framework elucidation | Chemical shifts of carbon atoms |

| NOESY | Conformational analysis | Through-space proton-proton interactions |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. cdnsciencepub.com These methods are crucial for identifying functional groups and understanding intermolecular interactions. In substituted pyridines, characteristic vibrational frequencies can be assigned to specific bonds and functional groups, such as C-H, C-N, N-O (from the nitro group), and C-Cl stretching and bending modes. cdnsciencepub.comresearchgate.net

The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed bands to specific molecular motions. researchgate.netresearchgate.net For example, the ring breathing modes of the pyridine core are sensitive to substituent effects and intermolecular interactions like hydrogen bonding. acs.orgresearchgate.netresearchgate.net Shifts in the vibrational frequencies of the amino and nitro groups can provide evidence for hydrogen bonding within the crystal lattice or in solution. researchgate.net

| Spectroscopic Technique | Typical Frequency Range (cm⁻¹) | Vibrational Modes Analyzed |

|---|---|---|

| FT-IR | 4000 - 400 | N-H stretching, C-H stretching, C=C and C=N ring stretching, NO₂ stretching, C-Cl stretching |

| FT-Raman | 3500 - 100 | Pyridine ring breathing modes, substituent-sensitive modes |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems like aromatic compounds. The UV-Vis spectrum of "5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine" is expected to show absorption bands corresponding to π→π* and n→π* transitions. The positions and intensities of these bands are influenced by the substituents on the pyridine ring. mdpi.comnih.gov

UV-Vis spectroscopy is also a valuable tool for studying complexation reactions. researchgate.netrsc.org Changes in the absorption spectrum upon the addition of a metal ion or another molecule can indicate the formation of a complex. rsc.orgscirp.org By monitoring these spectral changes, it is possible to determine the stoichiometry and stability constants of the resulting complexes. While specific complexation studies involving "this compound" were not detailed in the search results, this technique is widely applied to related aminopyridine compounds. nih.gov

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of synthesizing "this compound," MS is employed for reaction monitoring and confirmation of the final product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing reaction mixtures. cdc.govnih.govresearchgate.net

The methodology involves ionizing the molecules and then separating them based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the fragmentation pattern. nih.govshimadzu-webapp.eu This is particularly useful for distinguishing between isomers and confirming the connectivity of atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. nih.gov For "this compound," a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice.

While a specific crystal structure for "this compound" was not found in the provided search results, studies on similar substituted pyridines and aminopyrimidines have demonstrated the utility of this technique. researchgate.netresearchgate.net For instance, in related compounds, X-ray crystallography has confirmed intramolecular hydrogen bonding and revealed how intermolecular forces dictate the crystal packing. nih.govresearchgate.net

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths and Angles | Precise geometry of the molecule |

| Intermolecular Interactions | Details of hydrogen bonding, π-stacking, etc. |

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any isomers or byproducts formed during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used methods for this purpose. cdc.govnih.govhelixchrom.com

HPLC methods can be developed using various stationary phases and mobile phase compositions to achieve optimal separation. helixchrom.comsielc.comhelixchrom.com The choice of column and solvent system depends on the polarity of the compound and the impurities to be separated. helixchrom.com GC-MS is particularly useful for volatile and thermally stable compounds and provides both separation and identification capabilities. nih.govmdpi.com The retention time in chromatography is a characteristic property of a compound under specific conditions and can be used for identification, while the peak area provides quantitative information about the purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab initio) for Molecular Properties and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and Ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system. DFT, particularly with functionals like B3LYP, is a common choice for its balance of accuracy and computational cost in studying organic molecules. These calculations can elucidate a wide range of properties, from molecular geometry to electronic and spectroscopic behavior. For a molecule like 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine, these methods would provide a foundational understanding of its stability and electronic character.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. This process calculates the forces on each atom and adjusts their positions until a stable conformation is reached. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring and its substituents (amino, nitro, chloro, and methyl groups).

Hypothetical Optimized Geometrical Parameters

The following table illustrates the type of data that would be generated from a DFT/B3LYP geometry optimization. The values are hypothetical and serve for demonstrative purposes.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-Cl | 1.75 Å |

| C-NO₂ | 1.45 Å | |

| C-NH₂ | 1.37 Å | |

| N-O (nitro) | 1.23 Å | |

| Bond Angle | C-C-Cl | 121.5° |

| C-C-NO₂ | 118.0° | |

| C-C-NH₂ | 122.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, kinetically less stable, and more chemically reactive. For a related compound, 2-amino-5-chloro-3-nitropyridine (B1267368), DFT calculations have shown a significant charge transfer occurs within the molecule, which is indicative of its reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, which is particularly relevant for predicting biological activity.

Illustrative Global Reactivity Descriptors

This table provides an example of global reactivity descriptors derived from FMO analysis. Values are illustrative.

| Descriptor | Formula | Significance | Hypothetical Value |

| HOMO Energy | EHOMO | Electron-donating ability | -6.8 eV |

| LUMO Energy | ELUMO | Electron-accepting ability | -3.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | 3.6 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency | 5.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer | 1.8 eV |

| Electrophilicity Index (ω) | χ²/2η | Propensity to act as an electrophile | 6.94 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen (in the nitro group) and nitrogen.

Blue Regions: Indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those of the amino group.

For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring. The hydrogen atoms of the amino group would be sites of positive potential. This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants in a chemical synthesis.

Reaction Mechanism Predictions and Validation through Computational Simulations

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows chemists to predict the most likely reaction pathway, estimate activation energies, and understand the factors controlling reaction rates and selectivity. While specific reaction mechanism studies for this compound were not identified, kinetic studies on the reaction of the related 2-chloro-5-nitropyridine with anilines show that such reactions proceed via a nucleophilic aromatic substitution mechanism. Computational modeling of this type of reaction would involve locating the transition state structure for the nucleophilic attack on the carbon atom bearing the chloro group and its subsequent departure.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Unlike quantum calculations that often focus on static structures, MD provides a dynamic view of molecular behavior. An MD simulation would reveal the conformational flexibility of this compound in different environments (e.g., in a vacuum or solvated in water). It would show the fluctuations in bond lengths and angles and the rotations of the substituent groups over a period of picoseconds to nanoseconds. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or how it interacts with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or computed properties (descriptors) with its biological activity or physical properties, respectively.

The theoretical aspect of QSAR/QSPR involves calculating a large number of molecular descriptors for a series of compounds. For this compound, these descriptors would be derived from the quantum chemical calculations mentioned previously and could include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Describing molecular size and branching.

Quantum Chemical Descriptors: Electronegativity, hardness, and the electrophilicity index.

Once calculated, these descriptors would be used to build a mathematical model (e.g., using multiple linear regression) that connects the molecular structure to a specific activity or property. For instance, a QSAR model might predict the potential of substituted nitropyridines as inhibitors of a particular enzyme based on their calculated electrophilicity and molecular shape. Computational studies on other amino pyridine derivatives have successfully used these descriptors to evaluate their potential as drug candidates.

Structure Activity Relationship Sar Investigations Non Clinical Focus

Elucidation of Molecular Features Governing Interactions with Defined Molecular Targets (e.g., enzymes, receptors, ion channels)

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets. For 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine, the arrangement and nature of its substituent groups on the pyridine (B92270) core are critical in defining these interactions.

Each substituent on the pyridine ring of this compound plays a distinct role in its binding affinity and specificity for molecular targets.

Methyl Groups: The two methyl groups at the 4- and 6-positions are hydrophobic and can engage in van der Waals interactions within a protein's binding site. The addition of methyl groups can enhance binding affinity by displacing water molecules from a hydrophobic pocket, which can be an entropically favorable process. acs.orgresearchgate.netnih.gov The positioning of these methyl groups is crucial; they can act as conformational anchors, restricting the molecule's flexibility and locking it into a bioactive conformation. researchgate.net However, unfavorable steric clashes can also arise if the binding pocket cannot accommodate the bulk of the methyl groups. mdpi.com

Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group, which profoundly impacts the electronic distribution of the pyridine ring. nih.gov This electronic influence can modulate the pKa of the aminopyridine moiety and influence its ability to form hydrogen bonds. The nitro group itself can act as a hydrogen bond acceptor. nih.gov Recent studies have also highlighted the potential for the nitro group to participate in so-called "π-hole interactions," where the electropositive region on the nitrogen atom of the nitro group interacts favorably with electron-rich lone pairs on oxygen or sulfur atoms within a protein. nih.gov

Amine Group: The amino group at the 2-position is a key functional group, capable of acting as a hydrogen bond donor. This is a common feature in many biologically active pyridine derivatives, as it allows for crucial interactions with the backbones or side chains of amino acid residues in target proteins. nih.govresearchgate.netmdpi.com The basicity of the amino group, which is modulated by the other substituents on the ring, will also determine its protonation state at physiological pH, thereby influencing its electrostatic interactions with the target.

Table 1: Summary of Substituent Roles in Molecular Interactions

| Substituent | Position | Potential Roles in Binding and Specificity |

| Chloro | 5 | Halogen bonding, hydrophobic interactions, electronic modulation |

| Methyl | 4, 6 | Hydrophobic interactions, van der Waals forces, conformational restriction |

| Nitro | 3 | Hydrogen bond acceptor, electronic modulation, π-hole interactions |

| Amine | 2 | Hydrogen bond donor, electrostatic interactions |

Ligand-Target Binding Modes and Interaction Analysis via Molecular Docking

Docking studies on similar compounds often reveal the importance of the aminopyridine scaffold in forming key hydrogen bonds with the protein backbone. mdpi.com It can be hypothesized that for this compound, the 2-amino group would act as a primary anchor, forming one or more hydrogen bonds within the active site. The surrounding substituents would then fine-tune the binding affinity and selectivity through a combination of hydrophobic, electrostatic, and other specific interactions as detailed in the previous section. For instance, the chloro and methyl groups would likely occupy hydrophobic sub-pockets, while the nitro group could form additional hydrogen bonds or other polar interactions.

Table 2: Hypothetical Interaction Profile from Molecular Docking

| Substituent | Predicted Interaction Type | Potential Interacting Residues (Examples) |

| 2-Amine | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl |

| 3-Nitro | Hydrogen Bond Acceptor, π-hole | Arginine, Lysine, Serine, Methionine |

| 4-Methyl | Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine |

| 5-Chloro | Halogen Bond, Hydrophobic | Tyrosine, Tryptophan, Phenylalanine, Leucine |

| 6-Methyl | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

Chemoinformatic and Bioinformatics Approaches in SAR Studies

Chemoinformatic and bioinformatics tools are invaluable in modern drug discovery and the analysis of structure-activity relationships. oup.comdotmatics.com These approaches utilize computational methods to analyze large datasets of chemical structures and biological activities to identify patterns and build predictive models. taylorfrancis.com

For a compound like this compound, chemoinformatic methods could be employed to compare its properties to libraries of known bioactive molecules. This can help in predicting potential biological targets and understanding its drug-likeness. nih.govoup.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of a series of related compounds with their biological activity. rsc.orgmdpi.comgavinpublishers.com These models can then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent and selective compounds.

Bioinformatics approaches would be employed to analyze the potential protein targets identified through chemoinformatic screening or other methods. oup.com This could involve sequence and structural analysis of the target proteins to understand their function and identify key residues in the binding site that could interact with the ligand. The integration of both chemoinformatic and bioinformatics data provides a powerful platform for a comprehensive SAR analysis. nih.gov

Mechanistic Biological Interactions Non Clinical and Molecular Level

Investigation of Molecular Targets and Signaling Pathways

The nitropyridine class of compounds, to which 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine belongs, is recognized for its capacity to interact with various biological macromolecules. The nitro group, in particular, can be biologically reduced to form reactive intermediates capable of interacting with these targets. While specific studies on this exact dimethylated compound are limited, research on closely related analogs provides insight into its potential molecular targets.

The substituted aminopyridine framework is a common feature in molecules designed to inhibit enzyme activity, particularly kinases and urease.

Kinases: Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. ed.ac.uk Certain nitropyridine derivatives have been investigated as kinase inhibitors. For instance, a compound featuring a 6-chloro-3-nitropyridine "warhead" was developed as a potential inhibitor for kinases that have a cysteine in the hinge region. mdpi.com While it did not show high potency against its intended target, MPS1 kinase, it demonstrated significant activity against the p70S6Kβ kinase, suggesting that this chemical moiety can serve as a starting point for developing specific kinase inhibitors. mdpi.com This interaction is often facilitated by the nitro group, which activates the chloropyridine moiety for nucleophilic displacement and helps maintain the active conformation of the inhibitor. mdpi.com

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of this enzyme is a promising therapeutic strategy. nih.gov Studies on pyridylpiperazine-based carbodithioates, which incorporate a nitropyridine ring, have shown potent urease inhibitory activity. The presence and position of the nitro group on the pyridine (B92270) ring were found to be critical for the inhibitory potential of these compounds against the urease enzyme. nih.gov

Based on available scientific literature, there is currently no specific information detailing the interaction of this compound with or the modulation of ion channel activity.

Cellular Studies for Molecular Pathway Elucidation

Cellular studies help to clarify the mechanisms initiated by a compound's interaction with its molecular target. For compounds related to this compound, research indicates that their mechanism of action can involve the modulation of key signaling pathways. For example, the kinase inhibitor CHMFL-ALK/EGFR-050, which contains a related chloro-pyrimidine core, was shown to strongly affect EGFR and ALK mediated signaling pathways in non-small cell lung cancer cell lines. nih.gov This impact led to the induction of apoptosis and cell cycle arrest, demonstrating how interaction with a molecular target (in this case, kinases) can translate into a specific cellular response. nih.gov For nitropyridine compounds more broadly, a potential mechanism involves the intracellular reduction of the nitro group, leading to reactive species that can interact with various cellular macromolecules and disrupt pathways. smolecule.com

Biophysical Characterization of Molecular Interactions

Biophysical techniques are essential for quantifying the interaction between a compound and its biological target. Methods such as molecular docking are used to predict the binding conformation and affinity of a molecule within the active site of an enzyme. For example, in the study of aminopyrimidine derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, molecular docking was used to elucidate the structure-activity relationship. nih.gov This analysis revealed how specific substitutions, such as dimethyl groups, could create steric hindrance that prevents binding to some receptor isoforms (FGFR1-3) while allowing a suitable conformation for strong interaction with the target isoform (FGFR4), thereby explaining the compound's selectivity. nih.gov

While specific binding affinity data for this compound is not presently available, the table below illustrates typical inhibitory data obtained for related nitropyridine derivatives against the urease enzyme, showcasing how such interactions are quantified.

| Compound ID | Substituent on Pyridylpiperazine Scaffold | IC₅₀ (μM) vs. Urease ± SD | Reference |

|---|---|---|---|

| 5g | ortho-Nitro | 16.84 ± 0.12 | nih.gov |

| 5h | meta-Nitro | 26.98 ± 2.15 | nih.gov |

| 5i | para-Nitro | 45.41 ± 0.23 | nih.gov |

| 5j | ortho-Tolyl | 5.16 ± 2.68 | nih.gov |

| Thiourea (Standard) | - | 23.00 ± 0.03 | nih.gov |

This table presents data for pyridylpiperazine-based carbodithioate derivatives containing a nitropyridine moiety to illustrate the evaluation of enzyme inhibition by related compounds.

Role as a Scaffold for Investigating Biological Processes

A chemical scaffold is a core structure of a molecule upon which various functional groups can be built to create a library of new compounds with diverse biological activities. The substituted aminopyridine structure is a versatile and valuable scaffold in medicinal chemistry. nih.gov

The 6-chloro-3-nitropyridine moiety itself has been described as an "electrophilic warhead" that can be combined with other scaffolds to create targeted inhibitors. mdpi.com This approach was used to develop a potential irreversible inhibitor for the MPS1 kinase. mdpi.com Although the final compound was more active on a different kinase, the study validated the use of the nitropyridine structure as a reactive scaffold for engaging specific amino acids, like cysteine, in an enzyme's active site. mdpi.com This highlights the utility of the this compound core as a foundational structure for synthesizing new molecules to probe biological functions and develop potent and selective modulators of enzymes and receptors.

Information Unavailabe for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found for the chemical compound This compound . Consequently, it is not possible to generate the requested article focusing on its applications in chemical synthesis and materials science.

The search encompassed targeted queries aimed at uncovering research related to its use as a precursor for advanced organic materials, its application in ligand design for coordination chemistry, its role as a building block for functional heterocycles, and its potential in dye and pigment chemistry. However, these searches did not yield any relevant scholarly articles, patents, or technical data sheets for this specific molecule.

While information is available for structurally similar compounds, such as those lacking one or both methyl groups (e.g., 5-Chloro-4-methyl-3-nitropyridin-2-amine or 5-Chloro-3-nitropyridin-2-amine), the strict requirement to focus solely on "this compound" prevents the use of data from these related molecules. Extrapolating findings from different chemical entities would be scientifically inaccurate and would not adhere to the provided instructions.

The specific citations included in the user's request (e.g., synquestlabs.com, nih.gov, mdpi.com, researchgate.net, etc.) could not be accessed or verified through the performed searches, suggesting they may refer to proprietary research, internal company documents, or literature not indexed in publicly accessible databases. Without access to these specific sources, fulfilling the request is not feasible.

Therefore, no content can be provided for the outlined sections:

Applications in Chemical Synthesis and Materials Science Non Clinical

Potential in Dye and Pigment Chemistry

Compound Names Mentioned

A table of compounds cannot be generated as no related compounds were discussed in the context of "5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine" due to the lack of available data.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

While classical methods for the synthesis of substituted nitropyridines exist, future research should focus on the development of more efficient, selective, and sustainable synthetic routes to 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine and its derivatives. researchgate.netpatsnap.comgoogleapis.comsemanticscholar.orgntnu.nogoogle.com Traditional nitration reactions often suffer from harsh conditions and the formation of isomeric mixtures, necessitating tedious purification steps. researchgate.net

Future research could explore:

Late-stage C-H Functionalization: Direct and selective functionalization of the pyridine (B92270) ring could offer a more atom-economical approach to synthesize derivatives. innovations-report.comrsc.org Investigating transition-metal-catalyzed or photochemical methods for C-H activation at specific positions would be a significant advancement. acs.org

Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters, enhance safety for nitration reactions, and facilitate scalability.

Biocatalysis: The use of enzymes for the selective synthesis of functionalized pyridines is a growing field that could offer environmentally benign alternatives to traditional chemical methods.

Novel Catalytic Systems: The development of new catalytic systems, such as magnetically recoverable nano-catalysts, could simplify product isolation and catalyst recycling. rsc.orgresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Functionalization | High atom economy, access to novel derivatives | Development of regioselective catalysts |

| Flow Chemistry | Improved safety and scalability, precise reaction control | Optimization of reactor design and reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme discovery and engineering |

| Novel Catalytic Systems | Ease of separation, catalyst reusability | Synthesis of robust and efficient catalysts |

Exploration of Advanced Mechanistic Insights

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Future research in this area should aim to provide a detailed picture of the electronic and steric effects of the substituents on the reactivity of the pyridine ring.

Key areas for investigation include:

Kinetic Studies: Detailed kinetic analysis of the key synthetic steps can help to elucidate the rate-determining steps and the influence of various reaction parameters.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can provide unambiguous evidence for proposed reaction pathways, such as the mechanism of nucleophilic aromatic substitution on the pyridine ring. rsc.orgnih.govmdpi.com

In-situ Spectroscopic Analysis: Techniques like NMR, IR, and Raman spectroscopy can be employed to monitor reactions in real-time, allowing for the identification of transient intermediates and a deeper understanding of the reaction progress.

Computational Modeling: In conjunction with experimental studies, computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. nih.govnih.gov

Integration of Multiscale Computational Approaches

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For this compound, a comprehensive computational investigation could guide experimental work and accelerate the discovery of new applications.

Future computational studies could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and ab initio methods can be used to accurately predict the geometric and electronic structure, vibrational frequencies, and NMR chemical shifts of the molecule and its derivatives. najah.eduresearchgate.netresearchgate.net Such studies can also elucidate intramolecular interactions, such as hydrogen bonding. najah.eduresearchgate.net

Reactivity Descriptors: Calculation of reactivity indices, such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and Fukui functions, can help to predict the most likely sites for electrophilic and nucleophilic attack. tandfonline.com

Molecular Docking and Dynamics: If the molecule is explored for biological applications, molecular docking simulations can predict its binding mode to target proteins. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and the dynamics of their interaction.

Prediction of Material Properties: Computational methods can be employed to predict the solid-state properties of materials derived from this scaffold, such as crystal packing, electronic band structure, and optical properties.

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Geometric structure, electronic properties, spectroscopic data | Rational design of derivatives, interpretation of experimental data |

| Molecular Docking | Binding affinity and mode to biological targets | Virtual screening for drug discovery |

| Molecular Dynamics (MD) | Conformational changes, interaction stability | Understanding biological activity, material stability |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme reaction mechanisms | Design of enzyme inhibitors |

Design of Next-Generation Molecular Probes based on the scaffold

The substituted 2-amino-3-nitropyridine (B1266227) scaffold possesses intrinsic electronic properties that make it an attractive starting point for the development of novel molecular probes. The presence of both electron-donating and electron-withdrawing groups can give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often exploited in the design of fluorescent sensors. mdpi.com

Future research in this area could involve:

Synthesis of a Library of Derivatives: Systematic modification of the substituents on the pyridine ring can be undertaken to tune the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

Development of Ratiometric Probes: The scaffold could be incorporated into ratiometric fluorescent probes, which allow for more accurate quantification of analytes by minimizing the influence of environmental factors. mdpi.comrsc.org

Target-Specific Probes: The molecule could be functionalized with specific recognition moieties to create probes for detecting biologically important species, such as metal ions, reactive oxygen species, or specific enzymes.

Bioimaging Applications: Probes with suitable properties, such as cell permeability and low cytotoxicity, could be developed for fluorescence imaging of cellular processes and structures. mdpi.com

Expansion into New Areas of Material Science and Catalysis

The coordination ability of the pyridine nitrogen and the amino group, combined with the electronic influence of the other substituents, suggests that this compound could be a valuable ligand in coordination chemistry and a building block for functional materials.

Unexplored avenues in this domain include:

Coordination Chemistry and Catalysis: The compound could be used as a ligand to synthesize novel transition metal complexes. unimi.it The electronic properties of the ligand can be fine-tuned to modulate the catalytic activity of the metal center in various organic transformations. rsc.orgresearchgate.netresearchgate.net

Functional Organic Materials: The scaffold could be incorporated into larger conjugated systems to create organic materials with interesting electronic and optical properties. For instance, nitropyridine derivatives have been investigated for their potential in nonlinear optics. nih.gov

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions could be exploited to construct self-assembling supramolecular structures with defined architectures and functions.

Conducting Polymers: Polymerization of functionalized derivatives of this compound could lead to new conducting polymers with potential applications in electronics and sensors.

Q & A

Q. What are the key spectroscopic methods for characterizing 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine, and how should data be interpreted?

Answer: Characterization involves a combination of techniques:

- Nuclear Magnetic Resonance (NMR): Analyze chemical shifts for protons (¹H NMR) and carbons (¹³C NMR) to confirm substitution patterns and substituent effects. For example, the methyl groups at positions 4 and 6 will exhibit distinct splitting patterns due to neighboring nitro and chlorine groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C₈H₉ClN₄, exact mass 196.0516) and fragmentation patterns. The presence of a chlorine isotope cluster (³⁵Cl/³⁷Cl) aids in identification .

- Infrared (IR) Spectroscopy: Nitro group stretching (~1520 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) are critical markers .

Q. Table 1: Key Spectroscopic Data

| Technique | Expected Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.4–2.6 (s, 6H, CH₃) | Methyl groups adjacent to electron-withdrawing Cl/NO₂ |

| ¹³C NMR | δ 150–155 (C-NO₂) | Nitro-substituted carbon |

| HRMS | m/z 196.0516 [M+H]⁺ | Molecular ion confirmation |

Q. What crystallographic strategies are recommended for resolving the molecular structure of this compound?

Answer:

- X-ray Crystallography: Use single-crystal X-ray diffraction with SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking). SHELX programs are robust for handling small molecules with heavy atoms like chlorine .

- ORTEP-3: Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, ensuring accurate modeling of disordered groups like the nitro moiety .

Key Parameters:

- Space group determination (e.g., P2₁/c for centrosymmetric structures).

- R-factor optimization (< 0.05 for high-resolution data).

Advanced Research Questions

Q. How can computational modeling reconcile contradictions between experimental and theoretical data (e.g., bond lengths or electronic properties)?

Answer:

- Density Functional Theory (DFT): Optimize geometry using Gaussian16 at the B3LYP/6-311+G(d,p) level. Compare calculated bond lengths (e.g., C–Cl: ~1.74 Å) with crystallographic data. Discrepancies > 0.02 Å may indicate crystal packing effects .

- Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) to improve agreement with experimental NMR chemical shifts .

Q. Table 2: Computational vs. Experimental Data

| Parameter | Calculated (DFT) | Experimental (X-ray) |

|---|---|---|

| C–Cl bond | 1.73 Å | 1.75 Å |

| N–O stretch (IR) | 1525 cm⁻¹ | 1518 cm⁻¹ |

Methodological Note: Use QTAIM analysis to evaluate electron density at bond critical points for nitro-group delocalization .

Q. How to design bioactivity assays for this compound, considering potential interference from solvents or impurities?

Answer:

- Sample Preparation: Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Validate purity via HPLC (≥95%) to exclude confounding effects from byproducts like 5-chloro isomers .

- Control Experiments: Include DMSO-only controls and reference inhibitors (e.g., L-NMMA for nitric oxide synthase assays) to isolate compound-specific effects .

Q. Table 3: Bioassay Optimization

| Parameter | Recommendation |

|---|---|

| Solvent | DMSO (200 mM stock) |

| Cell Line | RAW 264.7 macrophages (for inflammatory response) |

| Controls | L-NMMA (5 mM), vehicle (0.1% DMSO) |

Q. What synthetic routes are most effective for introducing substituents at the 3-amino position?

Answer:

- Nucleophilic Aromatic Substitution (NAS): React the 3-amino group with acyl chlorides or sulfonyl chlorides in THF at −20°C to prevent over-substitution. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Buchwald-Hartwig Coupling: For aryl modifications, use Pd(OAc)₂/Xantphos catalyst with Cs₂CO₃ in toluene at 110°C .

Critical Considerations:

- Steric hindrance from 4,6-dimethyl groups may slow reaction kinetics.

- Nitro group reduction (e.g., H₂/Pd-C) requires careful pH control to avoid dechlorination .

Q. How to address discrepancies in reported melting points or solubility across studies?

Answer:

- Purity Analysis: Use DSC (Differential Scanning Calorimetry) to detect polymorphs or hydrate formation, which alter melting points. For example, anhydrous vs. monohydrate forms may differ by 10–15°C .

- Solubility Profiling: Conduct shake-flask experiments in buffered solutions (pH 1–13) to account for ionization effects. Compare with Abraham solvation parameters for predictive modeling .

Q. What strategies validate the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies: Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via LC-MS; major degradation products often result from nitro-group reduction or hydrolysis .

- Plasma Stability Assays: Incubate with rat plasma (37°C, 24 hrs) and quantify parent compound using a validated UPLC-MS/MS method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.